molecular formula C19H20N4O5S2 B2550498 (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-39-3

(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2550498
CAS RN: 850910-39-3
M. Wt: 448.51
InChI Key: XKNIGQJRVCYTHQ-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

Several studies have been dedicated to the synthesis and structural characterization of thiazole derivatives, highlighting their significance in organic chemistry and potential applications in pharmaceuticals. For instance, Shlenev et al. (2017) described the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, emphasizing the versatility of thiazole derivatives in chemical synthesis Shlenev et al., 2017. Similarly, Kansız et al. (2018) focused on the crystal structure of a specific benzamide derivative, underscoring the importance of amide functional groups in bioorganic chemistry Kansız et al., 2018.

Biological Activities and Applications

Thiazolides, including thiazole and benzamide derivatives, have shown a broad spectrum of activities against various pathogens and diseases. For example, Brockmann et al. (2014) discussed the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, pointing to potential therapeutic applications Brockmann et al., 2014. Hemphill et al. (2012) elaborated on thiazolides as a novel class of anti-infective drugs effective against a range of pathogens and proliferating mammalian cells, suggesting their versatility in drug development Hemphill et al., 2012.

Chemical Modifications and Drug Design

Research has also focused on the design and synthesis of novel thiazole derivatives with modified structures to enhance biological activity or stability. Yoshida et al. (2005) synthesized a biologically stable derivative of a nitroaromatic compound, showcasing the process of optimizing compounds for better antitumor activity Yoshida et al., 2005. Such studies indicate the potential of thiazole derivatives in the development of new therapeutic agents.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-4-22(5-2)30(27,28)15-9-6-13(7-10-15)18(24)20-19-21(3)16-11-8-14(23(25)26)12-17(16)29-19/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNIGQJRVCYTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.